molecular formula C12H13N3O3S B6104350 4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide

4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide

Cat. No. B6104350
M. Wt: 279.32 g/mol
InChI Key: IRABCSZAXWNTQT-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide is a chemical compound with the molecular formula C13H12N4O3S. It is a hydrazide derivative of benzenesulfonamide and has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide is not fully understood. It is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to exhibit potent anti-inflammatory and anticancer properties, making it a promising candidate for drug development. However, the mechanism of action of the compound is not fully understood, and further research is needed to elucidate its exact mode of action. In addition, the compound has not been extensively tested for its toxicity and safety, and caution should be exercised when handling and using it in lab experiments.

Future Directions

There are several future directions for the research on 4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective derivatives of the compound. Another direction is to test the compound in animal models of inflammation and cancer to evaluate its efficacy and safety. This could provide valuable insights into its potential therapeutic applications. Finally, the compound could be tested in combination with other drugs to assess its synergistic effects and potential for combination therapy.

Synthesis Methods

The synthesis of 4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide involves the condensation of 4-methoxybenzenesulfonylhydrazide with 1H-pyrrole-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in various diseases. It has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-methoxy-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-18-11-4-6-12(7-5-11)19(16,17)15-14-9-10-3-2-8-13-10/h2-9,13,15H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRABCSZAXWNTQT-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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